molecular formula C21H21N3O4 B2552718 2,6-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide CAS No. 1021050-59-8

2,6-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide

Cat. No.: B2552718
CAS No.: 1021050-59-8
M. Wt: 379.416
InChI Key: IFQRTJBNMGKTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups and a pyridazinyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2,6-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-dimethoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridazinyl moiety.

    Final Assembly: The final compound is obtained by combining the benzamide core with the pyridazinyl group under suitable reaction conditions, often involving a catalyst and a base.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2,6-Dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridazinyl moiety, to form reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets. For example, as an inhibitor of chitin synthesis, it binds to and inhibits enzymes involved in the biosynthesis of chitin, a key component of insect exoskeletons . This inhibition disrupts the normal development and growth of insects, making it a potential candidate for use in pest control.

Comparison with Similar Compounds

Similar compounds to 2,6-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide include other benzamide derivatives and pyridazinyl-containing compounds. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and pyridazinyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-8-9-14(15-10-11-19(28-4)24-23-15)12-16(13)22-21(25)20-17(26-2)6-5-7-18(20)27-3/h5-12H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQRTJBNMGKTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.